trans-1-Ethyl-4-methoxy-3-pyrrolidinamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-1-Ethyl-4-methoxy-3-pyrrolidinamine dihydrochloride: is a chemical compound with the molecular formula C7H18Cl2N2O and a molecular weight of 217.14 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring substituted with an ethyl group, a methoxy group, and an amine group, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Ethyl-4-methoxy-3-pyrrolidinamine dihydrochloride typically involves the reaction of 1-ethyl-4-methoxy-3-pyrrolidinamine with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature.
Purification: The product is purified through recrystallization or other suitable methods to obtain a high-purity compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the amine group, potentially converting it to an alkylamine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkylamines.
Substitution: Various substituted pyrrolidinamine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics .
Biology:
- Investigated for its potential biological activity, including antimicrobial and antifungal properties .
Medicine:
- Explored for its potential use in drug development, particularly in the design of new therapeutic agents .
Industry:
Mechanism of Action
The exact mechanism of action of trans-1-Ethyl-4-methoxy-3-pyrrolidinamine dihydrochloride is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its amine and methoxy functional groups. These interactions can modulate biological pathways, leading to the observed effects .
Comparison with Similar Compounds
- trans-4-Ethoxy-1-methyl-3-pyrrolidinamine dihydrochloride
- trans-4-Methoxy-1-methyl-3-pyrrolidinamine dihydrochloride
- 1-Propyl-3-pyrrolidinamine
- 1-Ethyl-3-pyrrolidinamine
Uniqueness:
- The presence of both an ethyl group and a methoxy group on the pyrrolidine ring distinguishes trans-1-Ethyl-4-methoxy-3-pyrrolidinamine dihydrochloride from its analogs.
- This unique substitution pattern can lead to different chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
(3S,4S)-1-ethyl-4-methoxypyrrolidin-3-amine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.2ClH/c1-3-9-4-6(8)7(5-9)10-2;;/h6-7H,3-5,8H2,1-2H3;2*1H/t6-,7-;;/m0../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEBSEDFMOQHED-JFYKYWLVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(C(C1)OC)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@@H]([C@H](C1)OC)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.